molecular formula C16H19FN4O B2639659 (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone CAS No. 1326929-01-4

(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone

Cat. No. B2639659
CAS RN: 1326929-01-4
M. Wt: 302.353
InChI Key: AWEATKJLCMRYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19FN4O and its molecular weight is 302.353. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetic Studies

One study discusses the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. The study is focused on understanding the pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) of this compound. Such studies are crucial for drug development, providing insights into the drug's behavior in the body, which can be related to the pharmacokinetics of other complex molecules including "(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone" (Renzulli et al., 2011).

Drug Metabolism

Another aspect of research focuses on the metabolism and disposition of drugs, such as BMS-690514, a compound investigated for its potential in treating cancer through inhibiting specific growth factor receptors. These studies offer valuable data on how drugs are metabolized and which metabolites are produced, contributing to understanding the safety and efficacy profiles of new drugs. This knowledge can be applied to the study of similar compounds to ensure they are safely and effectively metabolized in the body (Christopher et al., 2010).

Radiotracer Development for PET Imaging

Research involving the development and characterization of novel radiotracers for positron emission tomography (PET) imaging, such as the study on [11C]CS1P1 targeting sphingosine-1-phosphate receptor (S1PR) 1, reflects the application of complex molecules in diagnostic imaging. These studies are essential for advancing medical imaging techniques, allowing for the non-invasive study of receptor expression and function in various diseases (Brier et al., 2022).

Understanding Drug-Induced Toxicities

Investigations into the toxicological profiles of synthetic cannabinoids and other novel psychoactive substances offer insights into potential drug-induced toxicities. For example, studies identifying the presence of new psychoactive substances in hair samples or cases of intoxication provide important data on the health risks associated with these compounds. Such research is crucial for public health and safety, informing clinicians and toxicologists about emerging drug trends and their associated risks (Rust et al., 2012).

properties

IUPAC Name

[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-11-13(17)7-6-8-14(11)21-12(2)15(18-19-21)16(22)20-9-4-3-5-10-20/h6-8H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEATKJLCMRYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.